(2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone
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Overview
Description
(2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone: is an organic compound with the molecular formula C23H14N2O3 It is characterized by the presence of furan, quinoxaline, and phenyl groups, making it a complex and intriguing molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone typically involves the cyclocondensation of appropriate furan and quinoxaline derivatives. One common method includes the reaction of 2,3-difuranylquinoxaline with benzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the methanone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan rings in (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone can undergo oxidation reactions, leading to the formation of furan-2,3-diones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photophysical Studies: Its ability to exhibit intramolecular charge transfer makes it useful in studying photophysical properties and aggregation-induced emission effects.
Biology and Medicine:
Antimicrobial Agents: Derivatives of quinoxaline have shown potential as antimicrobial agents, and (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone could be explored for similar applications.
Cancer Research: Quinoxaline derivatives have been studied for their anticancer properties, including cell cycle arrest and apoptosis induction.
Industry:
Dye-Sensitized Solar Cells (DSSCs): The compound’s electronic properties make it a potential candidate for use in DSSCs.
Non-Linear Optics (NLO): Its structure allows for applications in non-linear optical materials.
Mechanism of Action
The mechanism of action of (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death. In cancer research, it may induce apoptosis through the activation of caspases or other apoptotic pathways.
Comparison with Similar Compounds
(2,3-Diphenylquinoxalin-6-yl)(phenyl)methanone: Similar structure but with phenyl groups instead of furan rings.
(2,3-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione): Contains furan rings but with a different core structure.
(2,3-Bis(4-(phenoxazin-10-yl)phenyl)quinoxalin-6-yl)(phenyl)methanone: Contains additional phenoxazinyl groups.
Uniqueness:
- The presence of both furan and quinoxaline rings in (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone provides unique electronic properties that are not found in compounds with only one of these moieties.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound for synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H14N2O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2,3-bis(furan-2-yl)quinoxalin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C23H14N2O3/c26-23(15-6-2-1-3-7-15)16-10-11-17-18(14-16)25-22(20-9-5-13-28-20)21(24-17)19-8-4-12-27-19/h1-14H |
InChI Key |
JMIHJEGISAXHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Origin of Product |
United States |
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